An In-depth Technical Guide to 3-Chloro-DL-phenylalanine: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to 3-Chloro-DL-phenylalanine: Chemical Properties, Structure, and Applications
This guide provides a comprehensive technical overview of 3-Chloro-DL-phenylalanine, a synthetic amino acid analog that has garnered significant interest within the scientific community. Its unique structural modification—the incorporation of a chlorine atom at the meta position of the phenyl ring—imparts distinct chemical and biological properties, making it a valuable tool for researchers, particularly in the fields of biochemistry, neuroscience, and drug development. This document will delve into the core chemical properties, structural features, synthesis, and key applications of 3-Chloro-DL-phenylalanine, offering insights grounded in established scientific principles and experimental evidence.
Core Chemical and Physical Properties
3-Chloro-DL-phenylalanine is a racemic mixture of the D- and L-enantiomers of 3-chlorophenylalanine. It typically presents as a white to off-white crystalline powder.[1] The introduction of the chlorine atom to the phenyl ring significantly influences its electronic properties and, consequently, its chemical reactivity and biological interactions.[]
| Property | Value | Source(s) |
| CAS Number | 1956-15-6 | [3][4] |
| Molecular Formula | C₉H₁₀ClNO₂ | [3][5] |
| Molecular Weight | 199.63 g/mol | [][5] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 215-216 °C (for L-enantiomer) | [6][7] |
| Boiling Point (Predicted) | 339.5 ± 32.0 °C | [] |
| Density (Predicted) | 1.336 ± 0.06 g/cm³ | [] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. The related L-phenylalanine is soluble in water. The 4-chloro isomer is soluble to 10 mM in 1N NaOH and to 5 mM in water with gentle warming. | [6][8][9] |
| pKa (Predicted) | 2.17 ± 0.10 | [6] |
Note: The melting point provided is for the L-enantiomer, which serves as a close approximation for the DL-racemic mixture. The solubility of 3-Chloro-DL-phenylalanine is expected to be similar to its L-enantiomer and related chlorinated phenylalanine analogs.
Chemical Structure and Spectroscopic Characterization
The foundational structure of 3-Chloro-DL-phenylalanine is the amino acid phenylalanine, with a chlorine atom substituted at the third position (meta-position) of the benzene ring. This substitution is key to its altered properties compared to native phenylalanine.
Molecular Structure
Below is a 2D representation of the chemical structure of 3-Chloro-DL-phenylalanine.
Caption: 2D structure of 3-Chloro-DL-phenylalanine.
Spectroscopic Data
While a publicly available, experimentally derived NMR or IR spectrum for 3-Chloro-DL-phenylalanine is not readily found, we can predict the key spectral features based on its structure and data from analogous compounds.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, which will be split in a complex pattern due to the meta-substitution. The α-proton and the β-protons of the alanine side chain will also exhibit distinct chemical shifts and coupling patterns.
-
¹³C NMR: The carbon NMR spectrum will display unique signals for each of the nine carbon atoms, with the carbon atom attached to the chlorine showing a characteristic chemical shift.
-
IR Spectroscopy: The infrared spectrum will feature characteristic absorption bands for the amine (N-H stretching), carboxylic acid (O-H and C=O stretching), and the aromatic ring (C-H and C=C stretching). The C-Cl bond will also have a characteristic absorption in the fingerprint region.
Synthesis of 3-Chloro-DL-phenylalanine
The synthesis of 3-Chloro-DL-phenylalanine can be achieved through several established organic chemistry routes. A common approach involves the modification of a readily available starting material, such as 3-chlorobenzaldehyde or 3-chlorocinnamic acid.[10] A generalized synthetic pathway is outlined below.
Caption: Generalized synthetic pathway for 3-Chloro-DL-phenylalanine.
This pathway represents a classical approach to amino acid synthesis. The specific reaction conditions, including temperature, reaction time, and catalysts, would be optimized to maximize the yield and purity of the final product.
Key Applications in Research and Development
The unique properties of 3-Chloro-DL-phenylalanine make it a valuable molecule in various scientific disciplines.
Peptide Synthesis and Protein Engineering
3-Chloro-DL-phenylalanine serves as a building block in peptide synthesis to create peptides with enhanced properties.[1] The incorporation of this non-canonical amino acid can increase the peptide's resistance to enzymatic degradation, thereby improving its stability and bioavailability.[1] Furthermore, the chlorine atom can act as a probe to study peptide-protein interactions and protein structure.[]
Experimental Protocol: Incorporation of 3-Chloro-DL-phenylalanine into a Peptide via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a general procedure for incorporating Fmoc-protected 3-Chloro-DL-phenylalanine into a peptide sequence using manual solid-phase peptide synthesis.
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in a suitable solvent like N,N-Dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the growing peptide chain using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling:
-
Dissolve Fmoc-3-Chloro-DL-phenylalanine-OH (3 equivalents) and a coupling agent such as N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents) and an activator like Oxyma Pure (3 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
-
Washing: Thoroughly wash the resin with DMF and Dichloromethane (DCM) to remove excess reagents and byproducts.
-
Repeat Cycles: Repeat steps 2-4 for each subsequent amino acid in the desired peptide sequence.
-
Final Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group.
-
Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail, typically containing Trifluoroacetic acid (TFA) and scavengers, to cleave the peptide from the resin and remove any side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, and then purify it using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC).
Sources
- 1. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 3-Chlorophenylalanine | C9H10ClNO2 | CID 85680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. L-3-Chlorophenylalanine | 80126-51-8 [chemicalbook.com]
- 7. L-3-Chlorophenylalanine CAS#: 80126-51-8 [m.chemicalbook.com]
- 8. 4-Chloro-DL-phenylalanine, 98+% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. sepax-tech.com.cn [sepax-tech.com.cn]
- 10. L-3-Chlorophenylalanine synthesis - chemicalbook [chemicalbook.com]
